molecular formula C6H7BO3 B152561 4-Hydroxyphenylboronic acid CAS No. 71597-85-8

4-Hydroxyphenylboronic acid

Cat. No.: B152561
CAS No.: 71597-85-8
M. Wt: 137.93 g/mol
InChI Key: COIQUVGFTILYGA-UHFFFAOYSA-N
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Description

4-Hydroxyphenylboronic acid: is an organic compound with the molecular formula C6H7BO3 . It is a derivative of phenylboronic acid, where a hydroxyl group is attached to the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds.

Scientific Research Applications

Chemistry: 4-Hydroxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It is a key reagent in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology and Medicine: This compound has shown potential in the development of enzyme inhibitors for treating Gram-negative bacterial infections. It is also used in the synthesis of cyclopamine analogs, which are inhibitors of the Sonic Hedgehog signaling pathway and have applications in cancer treatment .

Industry: In the industrial sector, this compound is used to prepare bio-supported palladium nanoparticles, which serve as phosphine-free catalysts in various chemical reactions. It is also employed in the synthesis of rod-like dendronized polymers, which have applications in materials science .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 4-Hydroxyphenylboronic acid . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4-Hydroxyphenylboronic acid has been used in the synthesis of flavonoid scaffolds . It can also be used to prepare bio-supported palladium nanoparticles as phosphine-free catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting from Bromophenol: One common method involves starting with 4-bromophenol. The hydroxyl group is protected using tert-butyldimethylsilyl, followed by the formation of a Grignard reagent.

    Using p-Methoxyphenylboronic Acid: Another method involves the reaction of p-methoxyphenylboronic acid with acetyl chloride and aluminum chloride in toluene.

Industrial Production Methods: The industrial production of 4-hydroxyphenylboronic acid typically involves large-scale batch processes. The use of cheap and easily removable protecting groups during synthesis makes it feasible for industrial amplification. The process has been scaled up to produce dozens of kilograms with good process stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in both Suzuki-Miyaura and Stille coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used to facilitate the reactions.

    Solvents: Toluene, acetonitrile, and dimethyl sulfoxide are frequently used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Carbon-Nitrogen Bonded Compounds: Resulting from aminocarbonylation reactions.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyphenylboronic acid is unique due to the presence of the hydroxyl group, which enhances its reactivity in various coupling reactions. This functional group also allows for additional modifications, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIQUVGFTILYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370250
Record name 4-Hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71597-85-8
Record name (4-Hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71597-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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